molecular formula C7H5Cl2F B1422553 2,5-Dichloro-3-fluorotoluene CAS No. 1242339-87-2

2,5-Dichloro-3-fluorotoluene

Cat. No.: B1422553
CAS No.: 1242339-87-2
M. Wt: 179.02 g/mol
InChI Key: PWAYODKBROAKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3-fluorotoluene is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of toluene where two chlorine atoms and one fluorine atom are substituted onto the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloro-3-fluorotoluene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution: Starting with toluene, chlorination and fluorination reactions can be performed sequentially or simultaneously under controlled conditions.

  • Direct Fluorination: Direct fluorination of 2,5-dichlorotoluene using fluorinating agents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3) can also be employed.

Industrial Production Methods: In an industrial setting, large-scale production of this compound typically involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-fluorotoluene undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the chlorine atoms to form corresponding hydrocarbons.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: 2,5-Dichloro-3-fluorobenzoic acid.

  • Reduction: 2,5-Dichloro-3-fluorocyclohexane.

  • Substitution: 2,5-Dichloro-3-fluorobenzene derivatives.

Scientific Research Applications

2,5-Dichloro-3-fluorotoluene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug synthesis.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

2,5-Dichloro-3-fluorotoluene is similar to other halogenated toluenes, such as 2,4-dichlorotoluene and 3,5-dichlorotoluene. its unique combination of chlorine and fluorine atoms provides distinct chemical properties and reactivity. This compound is particularly useful in applications requiring high stability and specific reactivity patterns.

Comparison with Similar Compounds

  • 2,4-Dichlorotoluene

  • 3,5-Dichlorotoluene

  • 2,5-Dichlorobenzotrifluoride

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2,5-dichloro-1-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAYODKBROAKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-fluorotoluene
Reactant of Route 2
2,5-Dichloro-3-fluorotoluene
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-3-fluorotoluene
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-3-fluorotoluene
Reactant of Route 5
2,5-Dichloro-3-fluorotoluene
Reactant of Route 6
2,5-Dichloro-3-fluorotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.